Cas no 2432-11-3 (2,6-Diphenylphenol)
2,6-Diphenylphenol Chemical and Physical Properties
Names and Identifiers
-
- [1,1':3',1''-Terphenyl]-2'-ol
- 2,6-Diphenylphenol
- 2,5-DIMETHYL-2,5-BIS-(BENZOYLPEROXY)-HEXANE
- 2,6-diphenyl-phenol
- 2,6-Ph2C6H3OH
- 2'-hydroxy[1,1':3',1"]terphenyl
- 2'-Hydroxy-m-terphenyl
- m-Terphenyl-2'-ol
- 2-Hydroxy-m-Terphenyl
- [m-Terphenyl]-2'-ol
- 2,6-diphenyl phenol
- ATGFTMUSEPZNJD-UHFFFAOYSA-N
- LA93W35M96
- 2,6-di-phenylphenol
- 2,6,-Diphenylphenol
- 2,6-di(phenyl)phenol
- ATGFTMUSEPZNJD-UHFFFAOYSA-
- 2,6-Diphenylphenol, 98%
- AC-30727
- (M-TERPHENYL)-2'-OL
- J-015445
- CS-0156488
- NS00009626
- D78169
- InChI=1/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
- 3-PHENYL-[1,1'-BIPHENYL]-2-OL
- EINECS 219-401-9
- UNII-LA93W35M96
- 26353-84-4
- AMY38633
- FT-0610721
- SCHEMBL60283
- DTXSID30947151
- AC8713
- Q20898365
- A817224
- 2432-11-3
- AKOS015918243
- SY009068
- C18H14O
- (1,1':3',1''-TERPHENYL)-2'-OL
- PHENOL, 2,6-DIPHENYL-
- EC 219-401-9
- 2 pound not6-Diphenylphenol
- MFCD00009716
- D2563
- [1,1':3',1''-Terphenyl]-2'-ol; [m-Terphenyl]-2'-ol; 2'-Hydroxy-m-terphenyl
- DB-020253
- 219-401-9
- DTXCID301375417
- FD09371
-
- MDL: MFCD00009716
- Inchi: 1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
- InChI Key: ATGFTMUSEPZNJD-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 2051224
Computed Properties
- Exact Mass: 246.10400
- Monoisotopic Mass: 246.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.0572 (rough estimate)
- Melting Point: 101.0 to 104.0 deg-C
- Boiling Point: 349.31°C (rough estimate)
- Flash Point: 183.2°C
- Refractive Index: 1.4700 (estimate)
- PSA: 20.23000
- LogP: 4.72620
- Solubility: Insoluble
2,6-Diphenylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2,6-Diphenylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111026-100g |
[1,1':3',1''-Terphenyl]-2'-ol |
2432-11-3 | 95% | 100g |
$391.68 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2563-25G |
2,6-Diphenylphenol |
2432-11-3 | >98.0%(GC) | 25g |
¥450.00 | 2024-04-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 233595-1G |
2,6-Diphenylphenol |
2432-11-3 | 98% | 1G |
¥303.45 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 233595-5G |
2,6-Diphenylphenol |
2432-11-3 | 5g |
¥652 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 233595-25G |
2,6-Diphenylphenol |
2432-11-3 | 25g |
¥1845.49 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831123-100g |
2,6-Diphenylphenol |
2432-11-3 | 98% | 100g |
2,119.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KO949-5g |
2,6-Diphenylphenol |
2432-11-3 | 95% | 5g |
193.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KO949-1g |
2,6-Diphenylphenol |
2432-11-3 | 95% | 1g |
52.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KO949-25g |
2,6-Diphenylphenol |
2432-11-3 | 95% | 25g |
730.0CNY | 2021-08-06 | |
| TRC | D492230-250mg |
2,6-Diphenylphenol |
2432-11-3 | 250mg |
$ 141.00 | 2023-09-07 |
2,6-Diphenylphenol Suppliers
2,6-Diphenylphenol Related Literature
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Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
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Kazuhiro Higuchi,Takuhiro Tago,Yusuke Kokubo,Motoki Ito,Masanori Tayu,Shigeo Sugiyama,Tomomi Kawasaki Org. Chem. Front. 2018 5 3219
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Kazuyuki Sato,Graham Sandford,Yukiko Konishi,Niko Yanada,Chisako Toda,Atsushi Tarui,Masaaki Omote Org. Biomol. Chem. 2019 17 2818
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Kazuyuki Sato,Graham Sandford,Yukiko Konishi,Niko Yanada,Chisako Toda,Atsushi Tarui,Masaaki Omote Org. Biomol. Chem. 2019 17 2818
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Ursula J. Williams,David Schneider,Walter L. Dorfner,C?cilia Maichle-M?ssmer,Patrick J. Carroll,Reiner Anwander,Eric J. Schelter Dalton Trans. 2014 43 16197
Additional information on 2,6-Diphenylphenol
Professional Introduction to 2,6-Diphenylphenol (CAS No. 2432-11-3)
2,6-Diphenylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2432-11-3, is a significant organic compound with a molecular structure that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its two phenyl groups attached to a central phenolic ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular formula of 2,6-Diphenylphenol is C14H10O, reflecting its aromatic nature and the presence of an oxygen atom in the phenolic moiety. This structural configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of two phenyl rings enhances its stability and influences its electronic and steric properties, which are critical factors in determining its utility in different chemical processes.
In recent years, 2,6-Diphenylphenol has been the subject of extensive research due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. One of the most notable areas of interest is its role as a precursor in the synthesis of biologically active compounds. Researchers have explored its derivatives as intermediates for drugs targeting various diseases, including inflammatory disorders and infectious diseases. The phenolic hydroxyl group and the aromatic rings provide multiple sites for functionalization, enabling the creation of molecules with tailored pharmacological properties.
The compound's stability under various conditions makes it an attractive candidate for use in industrial applications as well. For instance, 2,6-Diphenylphenol has been investigated for its potential use in the development of corrosion inhibitors and polymer additives. Its ability to form stable complexes with metals suggests that it could be employed to protect metal surfaces from degradation in harsh environments. Additionally, its aromatic structure and electron-donating properties make it a candidate for use in organic electronics, where such compounds can contribute to the development of more efficient conductive materials.
Recent advancements in synthetic methodologies have further expanded the scope of applications for 2,6-Diphenylphenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient introduction of additional functional groups onto its structure, leading to novel derivatives with enhanced biological activity. These derivatives are being evaluated for their potential as therapeutic agents, with particular focus on their ability to modulate enzyme activity and interact with biological targets.
The pharmaceutical industry has shown particular interest in 2,6-Diphenylphenol due to its structural similarity to known bioactive molecules. Researchers are exploring its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that certain modifications to its structure can enhance its inhibitory activity while reducing side effects associated with existing drugs. This has opened up new avenues for drug discovery and development.
Moreover, 2,6-Diphenylphenol has found utility in the field of materials science. Its aromatic nature and ability to form stable radicals make it a promising candidate for use in polymer stabilization and flame retardants. By incorporating this compound into polymer matrices, researchers aim to improve the thermal stability and flame resistance of materials used in construction, automotive components, and consumer products. The ability to tailor its derivatives allows for fine-tuning of these properties to meet specific industrial requirements.
The environmental impact of using 2,6-Diphenylphenol as an intermediate or additive is also being carefully evaluated. Studies have focused on its biodegradability and potential toxicity to aquatic ecosystems. While preliminary data suggest that it is relatively stable under environmental conditions, efforts are underway to develop derivatives that are more environmentally friendly without compromising their efficacy in industrial or pharmaceutical applications.
In conclusion, 2 , 6 - Diphenylphenol ( CAS No . 243 2 - 11 - 3 ) is a multifaceted compound with significant potential across multiple industries . Its unique structural features , reactivity patterns , and versatility make it a valuable asset in both academic research and industrial applications . As research continues , new uses for this compound are likely to emerge , further solidifying its importance in modern chemistry .
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